REACTION_CXSMILES
|
C(O[C:4]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)=[O:5])C.[CH2:11]([Mg]Br)[CH3:12].S(=O)(=O)(O)O>C(OCC)C>[S:8]1[CH:9]=[CH:10][C:6]([C:4]2([OH:5])[CH2:12][CH2:11]2)=[CH:7]1
|
Name
|
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CSC=C1
|
Name
|
titanium tetra-isopropyloxide
|
Quantity
|
0.29 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rise above 20° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the combined organic phases are dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |